Cas no 2171633-60-4 (4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(1,1-Dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a dicyclopropylethyl carbamoyl group and an Fmoc-protected amine, ensuring selective deprotection under mild basic conditions. The butanoic acid moiety facilitates conjugation, while the sterically hindered dicyclopropylethyl group enhances stability during solid-phase synthesis. This compound is particularly useful for introducing sterically constrained, non-natural amino acids into peptide sequences, enabling precise control over molecular conformation. Its high purity and well-defined protection profile make it suitable for demanding synthetic workflows in medicinal chemistry and bioconjugation research.
4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171633-60-4 structure
Product name:4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171633-60-4
MF:C28H32N2O5
Molecular Weight:476.564087867737
CID:6358852
PubChem ID:165581324

4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 2171633-60-4
    • EN300-1529585
    • 4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • インチ: 1S/C28H32N2O5/c1-28(17-10-11-17,18-12-13-18)30-26(33)24(14-15-25(31)32)29-27(34)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23-24H,10-16H2,1H3,(H,29,34)(H,30,33)(H,31,32)
    • InChIKey: KDLBDIXKVYOJTI-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)(C1CC1)C1CC1

計算された属性

  • 精确分子量: 476.23112213g/mol
  • 同位素质量: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 773
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4

4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1529585-0.25g
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1529585-2.5g
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1529585-10.0g
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
10g
$14487.0 2023-06-05
Enamine
EN300-1529585-0.05g
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1529585-50mg
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
50mg
$2829.0 2023-09-26
Enamine
EN300-1529585-1000mg
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
1000mg
$3368.0 2023-09-26
Enamine
EN300-1529585-5000mg
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
5000mg
$9769.0 2023-09-26
Enamine
EN300-1529585-1.0g
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
1g
$3368.0 2023-06-05
Enamine
EN300-1529585-5.0g
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
5g
$9769.0 2023-06-05
Enamine
EN300-1529585-500mg
4-[(1,1-dicyclopropylethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171633-60-4
500mg
$3233.0 2023-09-26

4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報

Introduction to 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid (CAS No. 2171633-60-4)

4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, identified by its CAS number 2171633-60-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex structural framework, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of both 1,1-dicyclopropylethyl and fluoren-9-yl methoxycarbonyl substituents in its structure suggests a high degree of molecular complexity, making it a subject of interest for researchers exploring novel pharmacophores.

The structural design of 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid incorporates elements that are known to enhance binding affinity and selectivity in drug candidates. The dicyclopropylethyl moiety is particularly noteworthy, as it is often employed in medicinal chemistry to improve metabolic stability and reduce susceptibility to enzymatic degradation. This feature is crucial for the development of long-acting therapeutics that require sustained bioavailability. On the other hand, the fluoren-9-yl methoxycarbonyl group introduces a bulky aromatic component that can modulate the compound's interactions with biological targets, potentially enhancing its efficacy by optimizing receptor binding.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such complex molecules with greater accuracy. Studies have indicated that the combination of the 1,1-dicyclopropylethyl and fluoren-9-yl methoxycarbonyl groups in 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid could lead to enhanced solubility and improved pharmacokinetic profiles. These predictions are supported by experimental data showing that similar compounds exhibit favorable solubility parameters when evaluated in vitro. Such properties are critical for drug development, as they directly influence formulation design and patient compliance.

The pharmaceutical industry has been increasingly interested in developing novel compounds with enhanced binding affinities and selectivities. The structural features of 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid align well with these objectives. The presence of multiple hydrogen bonding sites, facilitated by the amide and carbamate functionalities, suggests potential interactions with biological targets such as enzymes and receptors. These interactions are essential for modulating cellular processes and achieving therapeutic effects. Additionally, the steric bulk provided by the dicyclopropylethyl group can help to differentiate the compound from existing drugs, reducing the likelihood of off-target effects.

In vitro studies have begun to explore the biological activity of 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, with preliminary results indicating promising potential in several therapeutic areas. Research has shown that this compound exhibits inhibitory activity against certain kinases, which are key targets in oncology research. The mechanism of action appears to involve competitive binding at the ATP-binding site, thereby disrupting signaling pathways that are critical for cell proliferation and survival. These findings are particularly exciting given the growing recognition of kinase inhibitors as effective therapeutic agents.

Beyond its potential applications in oncology, 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid has also shown promise in preclinical models related to inflammatory diseases. The compound's ability to modulate cytokine production and inhibit inflammatory pathways has been demonstrated in cell-based assays. These effects are mediated through interactions with specific transcription factors and signaling molecules involved in inflammation. By targeting these pathways, the compound may offer a novel approach to treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid presents unique challenges due to its complex structure. However, advances in synthetic methodology have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been instrumental in facilitating the assembly of key structural motifs. These methods not only improve yield but also enhance purity, which is essential for subsequent biological evaluation.

The development of robust analytical methods is also critical for characterizing compounds like 4-(1,1-dicyclopropylethyl)carbamoyl-4-({(9H-fluoren-9-ylmethoxycarbonyl}amino)butanoic acid). High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and assess purity. These techniques provide detailed information about the compound's chemical environment, which is essential for understanding its behavior both in vitro and in vivo. Additionally, computational tools such as molecular dynamics simulations can be used to model how the compound interacts with biological targets at an atomic level.

The future prospects for 4-(1,1-dicyclopropylethyl)carbamoyl - 4 - ({( 9 H - fluore n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) b u t a n o i c a c i d ( C A S N o . 2 17 16 3 3 - 6 0 - 4 ) are promising given its unique structural features and preliminary biological activity. Ongoing research aims to further optimize its pharmacokinetic properties while maintaining or enhancing its therapeutic efficacy. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one may play a pivotal role in next-generation therapeutics.

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